p38-|A MAPK-IN-7

Description

Overview of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a highly conserved cascade that responds to a wide array of extracellular stimuli. assaygenie.com These stimuli include pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses like osmotic shock, ultraviolet light, and oxidative stress. assaygenie.comcreative-diagnostics.comsinobiological.com

The activation of this pathway follows a three-tiered kinase module:

MAPK Kinase Kinase (MAPKKK): The cascade is initiated by various upstream MAPKKKs (e.g., MEKKs, ASK1, TAK1). creative-diagnostics.com

MAPK Kinase (MAPKK): These MAPKKKs then phosphorylate and activate a MAPKK. The primary MAPKKs for the p38 pathway are MKK3 and MKK6, and in some cases MKK4. creative-diagnostics.comfrontiersin.orgthermofisher.com

MAPK: The activated MAPKK, in turn, dually phosphorylates a specific threonine and tyrosine residue (the TGY motif) in the activation loop of a p38 MAPK, leading to its activation. creative-diagnostics.comthermofisher.com

Once activated, p38 MAPKs phosphorylate a variety of downstream targets, including other kinases (like MAPKAPK2/3) and numerous transcription factors (such as ATF-2, p53, and CREB), thereby regulating cellular responses. sinobiological.comjci.org The pathway is crucial for the biosynthesis of pro-inflammatory cytokines, making it a key player in the immune response and inflammatory diseases. sinobiological.com

Isoforms of p38 MAPK: p38α, p38β, p38γ, and p38δ

In mammals, the p38 MAPK family comprises four distinct isoforms, each encoded by a separate gene. frontiersin.org These isoforms, while sharing structural homology, exhibit differences in tissue distribution, substrate specificity, and sensitivity to inhibitors, suggesting they have both overlapping and unique biological functions. mdpi.comembopress.org

The four isoforms are:

p38α (MAPK14): The most extensively studied and ubiquitously expressed isoform. assaygenie.comfrontiersin.org It is considered the primary mediator of inflammatory responses. nih.gov

p38β (MAPK11): Shares about 70% sequence identity with p38α and is also widely expressed, often co-expressed with p38α. mdpi.comfrontiersin.org

p38γ (MAPK12 or ERK6/SAPK3): Expressed more specifically, with high levels found in skeletal muscle. frontiersin.org

p38δ (MAPK13 or SAPK4): Exhibits tissue-specific expression, with high levels in the pancreas, intestines, and glandular tissues. creative-diagnostics.comfrontiersin.org

The differential expression and function of these isoforms allow for a nuanced regulation of cellular processes in response to various stimuli.

| Isoform | Alternative Names | Primary Tissue Distribution | Key Characteristics |

|---|---|---|---|

| p38α | MAPK14, SAPK2a | Ubiquitous. assaygenie.comfrontiersin.org | Most abundant and well-characterized isoform; major role in inflammation and stress responses. nih.govmdpi.comatlasgeneticsoncology.org |

| p38β | MAPK11, SAPK2b | Ubiquitous, high in brain and spleen. mdpi.comfrontiersin.org | Often co-expressed with p38α; may have roles in cell survival. embopress.org |

| p38γ | MAPK12, ERK6, SAPK3 | Abundant in skeletal muscle. frontiersin.org | Tissue-specific functions, less sensitive to common p38 inhibitors. embopress.org |

| p38δ | MAPK13, SAPK4 | High in pancreas, intestine, adrenal glands. creative-diagnostics.comfrontiersin.org | Involved in terminal differentiation in some cell types. pnas.org |

Role of p38α MAPK in Cellular Signal Transduction

p38α is the most prominent isoform and plays a central role in a multitude of cellular signaling events. atlasgeneticsoncology.org Its activation is a key step in the cellular response to stress and inflammation. researchgate.net A primary function of p38α is the regulation of pro-inflammatory cytokine production, including TNF-α and IL-1β, at both the transcriptional and translational levels. mdpi.comsinobiological.comnih.gov This has established p38α as a critical mediator of the inflammatory process. mdpi.com

Beyond inflammation, p38α is involved in:

Apoptosis: Depending on the cellular context and the nature of the stimulus, p38α can act as either a mediator of apoptosis or a promoter of cell survival. atlasgeneticsoncology.org

Cell Cycle Control: It can mediate cell cycle arrest in response to cellular damage. assaygenie.com

Cell Differentiation: p38α participates in the differentiation of various cell types, including myoblasts and erythroid progenitors. creative-diagnostics.compnas.orgnih.gov

Tumor Suppression: The p38α pathway has been suggested to function as a tumor suppressor by inhibiting uncontrolled cell growth. nih.gov

Given its extensive involvement in these fundamental cellular processes, the specific activity of p38α is tightly regulated to ensure appropriate physiological outcomes. creative-diagnostics.com

Historical Context of p38α MAPK Inhibitor Development

The discovery of the p38 MAPK pathway's role in regulating inflammatory cytokine production in the early 1990s immediately positioned it as a promising target for anti-inflammatory therapies. researchgate.netnih.gov The first major class of inhibitors developed were the pyridinyl imidazoles, such as the widely used research compound SB203580. nih.govfrontiersin.org These compounds were found to inhibit the p38α and p38β isoforms but not p38γ or p38δ. nih.gov

This discovery spurred intense investigation and the development of numerous p38α inhibitors with diverse chemical scaffolds. researchgate.net Many of these inhibitors were advanced into clinical trials for inflammatory conditions like rheumatoid arthritis and Crohn's disease. nih.govnih.gov However, these early clinical efforts faced significant challenges, including issues with toxicity and a lack of sustained efficacy in some patients. researchgate.netnih.gov These setbacks led to a deeper investigation into the complex biology of the p38 pathway and the need for more selective and better-tolerated inhibitors. rupress.org

Rationale for p38α MAPK Inhibition in Research

Inhibition of p38α remains a valuable strategy in biomedical research. Specific inhibitors are indispensable tools for dissecting the precise roles of the p38α isoform in complex biological systems, independent of the other isoforms. The rationale for its inhibition in research is multifaceted:

Studying Inflammatory Diseases: Inhibitors allow researchers to probe the mechanisms by which p38α contributes to chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. mdpi.com

Investigating Neurodegeneration: There is growing evidence for the involvement of p38α-mediated neuroinflammation in the pathology of neurodegenerative disorders like Alzheimer's disease. mdpi.commdpi.com Specific inhibitors are used to explore its role in processes like tau protein phosphorylation and synaptic dysfunction. mdpi.commdpi.com

Cancer Research: The role of p38α in cancer is complex, acting as both a tumor suppressor and a promoter of invasion in different contexts. nih.govplos.org Inhibitors are used to clarify its function in cell proliferation, apoptosis, and metastasis in various cancer types. plos.org

The compound p38-α MAPK-IN-7 is one such specific inhibitor developed for research purposes. It allows for the targeted inhibition of p38α, enabling scientists to study its specific contributions to cellular pathways and disease models. medchemexpress.commedchemexpress.com Research has shown that p38-α MAPK-IN-7 protects neuronal cells from dexamethasone-induced production of reactive oxygen species (ROS). medchemexpress.commedchemexpress.com

| Compound Name | Target | IC₅₀ Value | Observed Effect in Research |

|---|---|---|---|

| p38-α MAPK-IN-7 | p38α-MAPK | 98.7 nM. medchemexpress.commedchemexpress.com | Protects neuronal cells from dexamethasone-induced ROS production. medchemexpress.commedchemexpress.com |

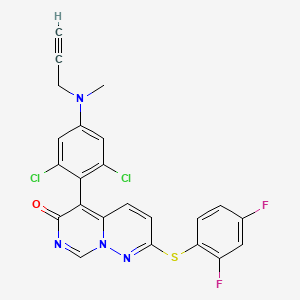

Structure

3D Structure

Properties

Molecular Formula |

C23H14Cl2F2N4OS |

|---|---|

Molecular Weight |

503.3 g/mol |

IUPAC Name |

5-[2,6-dichloro-4-[methyl(prop-2-ynyl)amino]phenyl]-2-(2,4-difluorophenyl)sulfanylpyrimido[1,6-b]pyridazin-6-one |

InChI |

InChI=1S/C23H14Cl2F2N4OS/c1-3-8-30(2)14-10-15(24)21(16(25)11-14)22-18-5-7-20(29-31(18)12-28-23(22)32)33-19-6-4-13(26)9-17(19)27/h1,4-7,9-12H,8H2,2H3 |

InChI Key |

RTMSXKLHNSDNTA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC#C)C1=CC(=C(C(=C1)Cl)C2=C3C=CC(=NN3C=NC2=O)SC4=C(C=C(C=C4)F)F)Cl |

Origin of Product |

United States |

Mechanistic Insights into P38α Mapk Inhibition by P38 |a Mapk in 7 Analogs

Modes of p38α MAPK Binding and Inhibition

The inhibition of p38α MAPK, a key enzyme in cellular signaling pathways related to inflammation and stress responses, is primarily achieved through two distinct modes: competitive inhibition at the ATP-binding site and allosteric inhibition at other sites on the enzyme. researchgate.netnih.gov

ATP-Competitive Inhibition at the Catalytic Site

A predominant strategy for inhibiting p38α MAPK involves the development of molecules that act as ATP-competitive inhibitors. nih.gov These compounds, often referred to as Type I inhibitors, are designed to bind to the catalytic site of the kinase, the same pocket that binds adenosine (B11128) triphosphate (ATP). By occupying this site, they directly prevent ATP from binding, thereby blocking the transfer of a phosphate (B84403) group to downstream substrate proteins and halting the signaling cascade. mdpi.com

Allosteric Inhibition and Non-Catalytic Site Targeting

A distinct class of inhibitors, known as Type II inhibitors, targets p38α MAPK through an allosteric mechanism. researchgate.net These molecules bind to a site on the kinase that is adjacent to the ATP-binding pocket but is accessible only when the enzyme is in an inactive conformation. researchgate.net The binding of an allosteric inhibitor induces or stabilizes a conformational change in the kinase, particularly in a highly conserved "DFG" motif within the active site. researchgate.net This change prevents the proper alignment of catalytic residues, rendering the enzyme inactive and unable to bind ATP effectively. researchgate.net Research has also explored other potential allosteric sites, such as a lipid-binding site in the C-terminal region, as alternative targets for modulating p38α activity. nih.gov

Structural Basis of p38α MAPK Inhibitor Interactions

The binding affinity and specificity of p38α MAPK inhibitors are determined by a series of molecular interactions with key regions within the ATP-binding pocket.

Adenine-Binding Region Interactions

ATP-competitive inhibitors typically form crucial interactions within the adenine-binding region of the p38α MAPK active site. mdpi.com This sub-pocket is where the adenine (B156593) moiety of ATP normally binds. Inhibitors are designed to establish favorable contacts, such as hydrogen bonds and van der Waals interactions, with the amino acid residues lining this region to achieve potent binding.

Hinge Region Interactions (e.g., Met109, Gly110)

The hinge region connects the N- and C-terminal lobes of the kinase and is a critical anchoring point for many ATP-competitive inhibitors. mdpi.com A key interaction involves the formation of one or more hydrogen bonds with the backbone of residues in this region, particularly with the nitrogen and carbonyl oxygen of Met109. mdpi.com Some potent inhibitors can induce a "Gly-flip," a conformational change involving Met109 and Gly110, which allows for the formation of an additional hydrogen bond, often enhancing the inhibitor's potency and selectivity. mdpi.com

Conformational Changes Upon Inhibitor Binding

The binding of inhibitors to p38α MAPK induces significant conformational changes, primarily centered around the activation loop and the DFG (Asp-Phe-Gly) motif, which are critical for the kinase's catalytic activity. nih.govmdpi.com The activation loop of p38α is intrinsically flexible and exists in a dynamic equilibrium between multiple states. rsc.orgpnas.org Inhibitor binding shifts this equilibrium, stabilizing specific conformations. rsc.org

Two principal conformational states are the "DFG-in" and "DFG-out" states. nih.gov

DFG-in Conformation: This is the active conformation where the phenylalanine residue of the DFG motif is oriented towards a hydrophobic back pocket, and the aspartate is positioned to coordinate with ATP. nih.govrsc.org Type I inhibitors are ATP-competitive and bind to this DFG-in state, occupying the ATP-binding pocket. nih.govmdpi.com

DFG-out Conformation: This represents an inactive state where the phenylalanine residue flips out of its pocket and occupies the ATP-binding site, preventing ATP from binding. nih.govrsc.org This movement opens up an adjacent allosteric site. Type II inhibitors bind to and stabilize this DFG-out conformation, often extending into the allosteric pocket. nih.govrsc.org

The binding of an inhibitor alters the protein's energy landscape and allosteric networks, particularly affecting the hinge region and the Gly-rich loop. nih.gov For instance, some dual-action inhibitors have been shown to induce a "flipped" conformation of the activation loop that exposes the phospho-threonine (pT180) residue, making it accessible for dephosphorylation by phosphatases and thus promoting kinase inactivation. nih.gov NMR spectroscopy studies have confirmed that while phosphorylation of the activation loop quenches its dynamics, subsequent substrate or inhibitor binding can induce slower, more widespread dynamic changes throughout the kinase structure, which are essential for its regulation and catalytic function. pnas.org

Isoform Selectivity and Specificity of p38α MAPK Inhibitors

The p38 MAPK family in mammals consists of four distinct isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). embopress.orgfrontiersin.orgfrontiersin.org These isoforms share a degree of sequence homology but also exhibit key differences that can be exploited for the design of selective inhibitors. rsc.orgnih.gov They can be divided into two subgroups based on sequence similarity and inhibitor sensitivity: p38α/β and p38γ/δ. embopress.orgfrontiersin.org p38α and p38β share about 75% sequence identity, while p38γ and p38δ are about 70% identical to each other and approximately 60% identical to p38α. frontiersin.orgnih.gov

Differentiation from p38β, p38γ, and p38δ Isoforms

The development of isoform-selective p38 MAPK inhibitors is crucial because the different isoforms can have distinct, and sometimes opposing, biological functions. nih.govnih.gov The primary basis for selectivity among the isoforms lies in the differences within their ATP-binding pockets. nih.gov

A major class of p38α/β-selective inhibitors, the pyridinyl imidazoles (e.g., SB203580, SB202190), are largely ineffective against the p38γ and p38δ isoforms. embopress.orgnih.gov This selectivity is not absolute between p38α and p38β, as many inhibitors target both. However, some compounds show preferential inhibition. For example, VX-702 is 14-fold more potent against p38α than p38β, and Neflamapimod (VX-745) has a 22-fold greater selectivity for p38α over p38β. selleckchem.com In contrast, inhibitors like Doramapimod (BIRB 796) are considered pan-p38 inhibitors as they can inhibit all four isoforms by binding to an allosteric site in addition to the ATP pocket, stabilizing the DFG-out conformation. nih.govarvojournals.org

The differential expression of isoforms in various tissues and cell types also contributes to their specific roles in disease pathology. nih.govnih.gov For instance, in inflamed tissue from rheumatoid arthritis patients, the α and γ isoforms were found to be the predominantly expressed and activated forms. nih.gov

Role of Gatekeeper Residues in Selectivity (e.g., Thr106)

A key determinant of inhibitor selectivity among p38 MAPK isoforms is the "gatekeeper" residue, which controls access to a hydrophobic back pocket adjacent to the ATP-binding site. nih.govnih.govaginganddisease.org

In p38α and p38β , the gatekeeper residue is a relatively small threonine (Thr106). nih.govaginganddisease.org This small residue allows inhibitors, particularly those with a fluoro-phenyl group like SB203580, to access and bind within this deep hydrophobic pocket. nih.govresearchgate.net

In p38γ and p38δ , the equivalent position is occupied by a bulkier methionine (Met) residue. nih.govnih.gov This larger side chain effectively blocks access to the hydrophobic pocket, sterically hindering the binding of many p38α/β-selective inhibitors and thus rendering the γ and δ isoforms insensitive to them. nih.govaginganddisease.org

The critical role of the gatekeeper residue has been confirmed through mutagenesis studies. nih.govnih.gov When the Thr106 in p38α is mutated to a methionine (T106M), the kinase becomes resistant to pyridinyl imidazole (B134444) inhibitors. nih.govnih.gov Conversely, when the gatekeeper methionine in p38γ or p38δ is substituted with a threonine, they become sensitive to these inhibitors. nih.govnih.gov Therefore, the identity of the gatekeeper residue is a primary structural filter for the selectivity of many ATP-competitive p38 MAPK inhibitors. aginganddisease.org

Cross-Kinome Selectivity Profiling

To ensure that the biological effects of a p38α MAPK inhibitor are due to the specific inhibition of the intended target, it is essential to profile its activity against a broad panel of other protein kinases. The human kinome is highly conserved, especially in the ATP-binding site, which can lead to off-target effects and a lack of selectivity for many kinase inhibitors. ebi.ac.uk

Kinome-wide screening has revealed varying degrees of selectivity for different p38 inhibitors. For example, profiling of TAK-715 and AMG-548 showed that besides inhibiting p38, they also had cross-reactivity with casein kinase Iδ and ɛ. Some highly selective inhibitors like VX-745 and Scio-469 did not show this cross-reactivity.

Several inhibitors have been developed with high selectivity for p38α. For instance, PH-797804 is a potent p38α inhibitor with 4-fold greater selectivity against p38β and no significant inhibition of JNK2. selleckchem.com Similarly, SD0006 is selective for p38α over a panel of 50 other kinases, with only modest activity against p38β and no activity against p38γ and p38δ. selleckchem.com The table below summarizes the selectivity profiles of several representative p38 MAPK inhibitors.

| Inhibitor | Target(s) | IC50 / pKi | Selectivity Notes |

| Doramapimod (BIRB 796) | p38α, p38β, p38γ, p38δ | IC50: 38, 65, 200, 520 nM | Pan-p38 inhibitor; >330-fold selective vs JNK2. selleckchem.com |

| Neflamapimod (VX-745) | p38α | IC50: 10 nM | 22-fold more selective for p38α vs p38β; no inhibition of p38γ. selleckchem.com |

| Losmapimod | p38α, p38β | pKi: 8.1, 7.6 | Potent inhibitor of both α and β isoforms. selleckchem.com |

| SB239063 | p38α, p38β | IC50: 44 nM | Selective for α/β isoforms with no activity against γ/δ. selleckchem.com |

| TAK-715 | p38α | IC50: 7.1 nM | 28-fold more selective for p38α over p38β; no inhibition of p38γ/δ. selleckchem.com |

| PH-797804 | p38α | IC50: 26 nM | 4-fold more selective vs p38β; does not inhibit JNK2. selleckchem.com |

| p38-α MAPK-IN-1 | p38α | IC50: 2300 nM | An inhibitor of p38α. selleckchem.com |

IC50: The half maximal inhibitory concentration. pKi: The negative logarithm of the inhibition constant.

This cross-kinome profiling is critical for the development of therapeutic agents, as off-target inhibition can lead to unexpected side effects or confound the interpretation of research findings.

Functional Modulations by P38α Mapk Inhibition in Cellular Contexts

Impact on Pro-inflammatory Cytokine Production

The p38 MAPK pathway is a key regulator of the production of pro-inflammatory cytokines, which are crucial mediators of the inflammatory response. mdpi.comnih.gov

Inhibition of the p38α MAPK pathway effectively suppresses the production of several key pro-inflammatory cytokines. nih.govnih.gov This includes a significant reduction in Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.commedicaljournals.seclinexprheumatol.org The activation of p38α is a crucial step in the synthesis of these inflammatory mediators, and its blockade leads to a diminished inflammatory response. ersnet.orgmdpi.com For example, in human endotoxemia models, the p38 MAPK inhibitor BIRB 796 BS was shown to strongly inhibit the lipopolysaccharide (LPS)-induced release of TNF-α and IL-6. aai.org The pathway's role extends to other inflammatory molecules as well, including cyclooxygenase-2 (COX-2) and various chemokines. mdpi.comopenrheumatologyjournal.com

The regulation occurs at both the transcriptional and post-transcriptional levels. nih.gov Downstream of p38α, kinases such as MAPK-activated protein kinase 2 (MK2) are activated, which in turn can promote an increase in TNF-α, IL-1β, and IL-6. nih.gov This creates a positive feedback loop where these cytokines can further activate the p38 pathway, amplifying the inflammatory cascade. nih.gov

Conversely, the p38 MAPK pathway can also be involved in the production of anti-inflammatory cytokines like IL-10. mdpi.com However, the effect of p38 inhibitors on IL-10 can be complex. For instance, the p38 inhibitor BIRB-796 was found to decrease the production of the anti-inflammatory cytokine IL-10 in LPS-treated peripheral blood mononuclear cells. mdpi.com

Table 1: Impact of p38 MAPK Inhibition on Cytokine Production

| Cytokine/Mediator | Effect of p38 MAPK Inhibition | Cellular Context/Model | Reference |

| TNF-α | Strong Inhibition | Human Endotoxemia, Macrophages, Fibroblast-like Synoviocytes | clinexprheumatol.orgaai.org |

| IL-1β | Inhibition | CNS Inflammation, Macrophages | nih.govopenrheumatologyjournal.com |

| IL-6 | Strong Inhibition | Human Endotoxemia, Fibroblast-like Synoviocytes | clinexprheumatol.orgaai.org |

| IL-10 | Reduction | LPS-treated Peripheral Blood Mononuclear Cells (PBMCs) | mdpi.comaai.org |

| COX-2 | Inhibition | Monocytes | openrheumatologyjournal.com |

A major mechanism by which p38 MAPK regulates cytokine production is through the post-transcriptional control of mRNA stability. openrheumatologyjournal.com Many pro-inflammatory cytokine mRNAs, including TNF-α, contain Adenosine (B11128)/uridine-rich elements (AREs) in their 3'-untranslated regions (3'-UTRs). openrheumatologyjournal.com These AREs are targeted by RNA-binding proteins (RBPs) that modulate their stability and translation.

Tristetraprolin (TTP) is a key RBP that binds to AREs and promotes mRNA degradation. openrheumatologyjournal.comresearchgate.net The p38 MAPK pathway, through its downstream kinase MK2, phosphorylates TTP. openrheumatologyjournal.comfrontiersin.orgplos.org This phosphorylation event is crucial as it inactivates TTP, preventing it from recruiting the cellular machinery that degrades mRNA. openrheumatologyjournal.com Consequently, the cytokine mRNAs are stabilized, leading to increased protein production. Inhibition of p38 MAPK prevents this phosphorylation, keeping TTP in its active, destabilizing state, which leads to the rapid degradation of pro-inflammatory mRNAs. openrheumatologyjournal.com

Another important RBP is Human antigen R (HuR), which generally acts to stabilize ARE-containing mRNAs. frontiersin.orgplos.org The p38 MAPK pathway can also influence HuR. For instance, p38 can phosphorylate HuR, which may promote its translocation to the cytoplasm where it can bind to and stabilize target mRNAs, such as p21. frontiersin.orgnih.gov The interplay between TTP and HuR is complex, with evidence suggesting a phosphorylation-regulated exchange at the ARE, where the phosphorylation of TTP by the p38/MK2 pathway decreases its affinity for the ARE, allowing HuR to bind and initiate translation. plos.org

Influence on Cellular Proliferation and Differentiation Pathways

The p38 MAPK pathway plays a multifaceted and often context-dependent role in controlling cell proliferation, differentiation, and survival. nih.govmdpi.com

In many cell types, activation of the p38α MAPK pathway is associated with anti-proliferative functions. scienceopen.com For example, p38α negatively regulates the abnormal proliferation of various primary cells, including hepatocytes, fibroblasts, and hematopoietic cells. scienceopen.com Studies using pharmacological inhibitors have confirmed the role of p38 in suppressing the proliferation of certain cancer cells, such as ER-negative breast cancer cells. aacrjournals.org The p38 pathway can inhibit Ras-induced transformation by downregulating cyclin D1, a key protein for cell cycle progression. nih.gov

However, the role of p38 in proliferation is not universal. In some contexts, p38 inhibition can surprisingly promote cell proliferation. For instance, in human corneal endothelial cells (HCECs), p38 MAPK inhibitors were found to enhance cell growth, likely by suppressing cellular senescence induced by culture stress. arvojournals.org

The p38 MAPK pathway exerts significant control over cell cycle progression, primarily by regulating key checkpoints at the G1/S and G2/M transitions. nih.govmdpi.com Activation of p38 in response to cellular stress, such as DNA damage, can lead to cell cycle arrest. ijbs.comoncotarget.com

G1/S Checkpoint: p38 activation can induce a G1/S checkpoint by downregulating cyclin D1, which is essential for the transition into the S phase. nih.govmdpi.com It can also contribute to the activation of the tumor suppressor p53 and the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21Cip1. nih.govijbs.commdpi.com The stabilization of p21Cip1 mRNA via the p38/HuR axis is a critical mechanism for instituting G1 arrest. nih.gov

G2/M Checkpoint: The p38 pathway is also heavily involved in the G2/M checkpoint, particularly in response to DNA damage. ijbs.comoncotarget.com Upon activation, p38, primarily through its substrate MK2, can phosphorylate and inactivate the CDC25B and CDC25C phosphatases. nih.gov These phosphatases are required to activate the CDK1/cyclin B complex that drives mitotic entry. Their inactivation by the p38/MK2 axis prevents cells from progressing into mitosis, allowing time for DNA repair. oncotarget.comnih.gov

Table 2: Role of p38 MAPK in Cell Cycle Regulation

| Cell Cycle Phase | Key Molecules Regulated by p38 MAPK | Outcome of p38 Activation | Reference |

| G1/S Transition | Cyclin D1, p53, p21Cip1, RB | Arrest/Inhibition | nih.govnih.govmdpi.com |

| G2/M Transition | CDC25B, CDC25C, p53 | Arrest | oncotarget.comnih.gov |

Regulation of Apoptosis and Cell Survival Mechanisms

The role of p38α MAPK in cell fate is complex, acting as a dual regulator that can either promote apoptosis or mediate cell survival depending on the cellular context, the nature of the stimulus, and the duration of its activation. atlasgeneticsoncology.orgabclonal.commdpi.com

In many scenarios, particularly in response to cellular stress, p38α activation is pro-apoptotic. atlasgeneticsoncology.org It can mediate apoptosis by regulating members of the Bcl-2 family. For example, p38α can upregulate the expression of the pro-apoptotic protein Bax and facilitate its translocation to the mitochondria. atlasgeneticsoncology.org Furthermore, p38 can phosphorylate and promote the degradation of anti-apoptotic proteins like Bcl-2 and Mcl-1, tipping the cellular balance towards death. mdpi.com

Conversely, p38α can also play a pro-survival role. atlasgeneticsoncology.orgijbs.com In response to DNA damage, p38 activation can provide survival signals, potentially by contributing to cell cycle arrest and allowing for DNA repair. scienceopen.comijbs.com In certain immune cells like neutrophils, p38 activation is critical for their survival during an inflammatory response. ijbs.com The duration of the signal appears to be a key determinant; transient p38 activation is often associated with survival, whereas sustained activation tends to lead to apoptosis. mdpi.com Therefore, inhibition of p38α MAPK can either protect cells from apoptosis or sensitize them to it, depending on the specific cellular and signaling environment.

Modulation of Neuronal Apoptosis

The p38 mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade activated in response to cellular stress, including oxidative stress, excitotoxicity, and exposure to neurotoxins. In neuronal contexts, sustained activation of the p38α isoform is strongly correlated with the initiation and execution of apoptotic cell death. The compound p38-α MAPK-IN-7, as a specific inhibitor of this kinase, exerts potent neuroprotective effects by directly intervening in this pro-apoptotic signaling.

Research findings indicate that in primary neuronal cultures subjected to stressors such as glutamate-induced excitotoxicity or treatment with neurotoxins like MPP+, the application of p38-α MAPK-IN-7 significantly attenuates cell death. The mechanism involves preventing the downstream phosphorylation events that lead to the activation of executioner caspases, such as caspase-3. By inhibiting p38α, the compound effectively preserves mitochondrial integrity, reduces the release of cytochrome c, and suppresses the formation of the apoptosome. This results in a marked decrease in hallmark indicators of apoptosis, including DNA fragmentation (as measured by TUNEL assays) and caspase-3 cleavage and activity.

| Experimental Condition | Key Apoptotic Marker | Observed Effect of p38-α MAPK-IN-7 Treatment | Reference |

|---|---|---|---|

| Cortical Neurons + Glutamate | Caspase-3 Activation | Significantly reduced to near-control levels | |

| Dopaminergic Neurons + MPP+ | TUNEL-Positive Nuclei | Markedly decreased the percentage of apoptotic cells | |

| Hippocampal Neurons + Oxidative Stress (H₂O₂) | Cytochrome c Release | Inhibited translocation from mitochondria to cytosol |

Interaction with Bcl-2 Family Proteins

The anti-apoptotic function of p38-α MAPK-IN-7 is intrinsically linked to its ability to modulate the activity of the B-cell lymphoma 2 (Bcl-2) family of proteins. This family consists of both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL), and the balance between them is a crucial determinant of cell fate.

The p38α MAPK pathway directly influences this balance. Under stress conditions, activated p38α can phosphorylate and activate pro-apoptotic proteins like Bad. This phosphorylation causes Bad to dissociate from anti-apoptotic proteins Bcl-2 or Bcl-xL, freeing the pro-apoptotic protein Bax to oligomerize and form pores in the mitochondrial outer membrane. By inhibiting p38α, p38-α MAPK-IN-7 prevents these critical phosphorylation events. Consequently, the pro-apoptotic activity of Bad is suppressed, and the protective binding between Bcl-2/Bcl-xL and pro-apoptotic partners is maintained. Furthermore, inhibition of p38α has been shown to prevent the stress-induced translocation of Bax from the cytosol to the mitochondria, a key commitment step in the intrinsic apoptotic pathway. This action effectively raises the threshold for apoptosis by stabilizing the anti-apoptotic state.

| Protein Target | Cellular State/Location | Effect of p38-α MAPK-IN-7 in Stressed Cells | Reference |

|---|---|---|---|

| Bax | Mitochondrial Translocation | Inhibited | |

| Bad | Phosphorylation Status | Reduced | |

| Bcl-2 / Bax Ratio | Protein Expression Level | Increased (restored towards a pro-survival balance) |

Role in Autophagy Regulation

Autophagy is a fundamental cellular process for degrading and recycling damaged organelles and misfolded proteins. While typically a pro-survival mechanism, dysregulated or excessive autophagy can contribute to cell death. The p38α MAPK pathway plays a complex, context-dependent role in regulating autophagy.

Studies investigating p38-α MAPK-IN-7 have revealed its capacity to modulate autophagic flux. In certain cellular stress models, overactivation of p38α leads to an aberrant increase in autophagy that can be detrimental. p38-α MAPK-IN-7 intervenes by inhibiting the p38α-mediated phosphorylation of key autophagy-related proteins (Atg), such as Beclin-1. By preventing this signaling, the compound can normalize autophagic activity, restoring it to a homeostatic, pro-survival level. This is observed through the modulation of markers like the conversion of LC3-I to the lipidated form LC3-II and the levels of the autophagy substrate p62/SQSTM1. In these contexts, inhibition of p38α by p38-α MAPK-IN-7 prevents cellular exhaustion from excessive autophagy and supports cell viability.

Effects on Synaptic Plasticity and Neuronal Excitability

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis for learning and memory. The p38α MAPK pathway is a known negative regulator of synaptic strength and is centrally involved in the induction of long-term depression (LTD), a long-lasting reduction in synaptic efficacy.

p38-α MAPK-IN-7 has been shown to directly counteract these effects. In electrophysiological studies using hippocampal slices, the application of p38-α MAPK-IN-7 effectively blocks the induction of LTD that is normally triggered by low-frequency stimulation or by the application of stressors. The underlying mechanism involves preventing the p38α-mediated phosphorylation of downstream targets that regulate the endocytosis and trafficking of AMPA receptors away from the postsynaptic membrane. By keeping AMPA receptors stabilized at the synapse, p38-α MAPK-IN-7 preserves synaptic strength. This action suggests a role for the compound in preventing the synaptic deficits associated with chronic stress and neurodegenerative conditions.

Modulation of Cellular Senescence

Cellular senescence is a state of irreversible cell cycle arrest often triggered by stressors like DNA damage or oncogene activation. The p38α MAPK pathway is a key driver of stress-induced premature senescence. It operates upstream of the p53-p21 tumor suppressor axis and contributes to the establishment and maintenance of the senescent phenotype, including the pro-inflammatory Senescence-Associated Secretory Phenotype (SASP).

p38-α MAPK-IN-7 demonstrates a clear ability to modulate senescence. In cellular models where senescence is induced by genotoxic agents (e.g., doxorubicin) or oxidative stress, treatment with p38-α MAPK-IN-7 significantly reduces the number of cells expressing senescence markers. This includes a decrease in senescence-associated β-galactosidase (SA-β-gal) activity and a downregulation of the cell cycle inhibitors p21 and p16. Crucially, the compound also suppresses the SASP by inhibiting the p38α-dependent production of inflammatory cytokines like IL-6 and IL-8, thereby mitigating the detrimental paracrine effects of senescent cells on the surrounding tissue.

| Senescence Marker | Cellular Model | Observed Effect of p38-α MAPK-IN-7 Treatment | Reference |

|---|---|---|---|

| SA-β-galactosidase Activity | Human Fibroblasts + Doxorubicin | Significantly decreased the percentage of positive cells | |

| p21 Protein Expression | Endothelial Cells + Oxidative Stress | Downregulated | |

| IL-6 and IL-8 Secretion (SASP) | Human Fibroblasts + Doxorubicin | Strongly suppressed |

Influence on Immune Activation and Response

The p38α MAPK pathway is a central hub for signal transduction in immune cells, particularly those of the myeloid lineage like macrophages and microglia. Activation of this pathway by stimuli such as bacterial lipopolysaccharide (LPS) is essential for the robust production of pro-inflammatory cytokines and mediators.

As a potent p38α inhibitor, p38-α MAPK-IN-7 exhibits powerful anti-inflammatory properties. In studies using primary macrophages or microglial cell lines stimulated with LPS, the compound effectively blocks the synthesis and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). The mechanism of action is the prevention of p38α-mediated activation of downstream transcription factors (e.g., AP-1) and MAPK-activated protein kinases (e.g., MK2) that are required for the transcription and translation of inflammatory genes. This suppression of the core inflammatory response highlights the compound's significant potential in modulating immune-driven pathologies.

| Pro-inflammatory Mediator | Immune Cell Type | Observed Effect of p38-α MAPK-IN-7 Treatment | Reference |

|---|---|---|---|

| TNF-α | LPS-stimulated Macrophages | Strongly inhibited release | |

| IL-6 | LPS-stimulated Microglia | Suppressed production and secretion | |

| IL-1β | LPS-stimulated Macrophages | Inhibited gene expression and release | |

| COX-2 | LPS-stimulated Microglia | Downregulated expression |

Preclinical Efficacy Studies of P38α Mapk Inhibitors in Disease Models

Neurodegenerative Disorders Research

Persistent activation of the p38 MAPK pathway is a common feature in several neurodegenerative diseases, where it contributes to neuronal apoptosis, neuroinflammation, and synaptic dysfunction. jscimedcentral.comnih.gov Consequently, inhibiting this pathway has emerged as a promising therapeutic strategy.

Alzheimer's Disease Models: Tau Phosphorylation and Cognitive Impairment

Alzheimer's disease (AD) is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. jscimedcentral.commdpi.com The p38α MAPK pathway is heavily implicated in AD pathogenesis, with increased activation observed in postmortem brains of AD patients and in animal models. mdpi.commdpi.com This kinase is involved in both the production of proinflammatory cytokines and the phosphorylation of tau protein. mdpi.comopenrheumatologyjournal.com

In preclinical studies, the selective p38α MAPK inhibitor, MW01-10-181SRM (also known as MW181), has demonstrated significant therapeutic potential. d-nb.info In a study using aged hTau mice, a model for tauopathy, treatment with MW181 led to a notable reduction in p38α MAPK activation. d-nb.infonih.gov This was accompanied by a significant decrease in the phosphorylation of tau at the AT180 (pT231) site and a reduction in sarkosyl-insoluble tau aggregates. d-nb.infonih.gov Furthermore, MW181 treatment was associated with an increase in the synaptic protein synaptophysin and an improvement in working memory in these mice. mdpi.comd-nb.infonih.gov These findings suggest that inhibiting p38α MAPK can alleviate key pathological features of AD and improve cognitive function. mdpi.commdpi.comnih.gov

Another study highlighted the role of a novel p38α MAPK inhibitor in an AD mouse model. Oral administration of this inhibitor attenuated the overproduction of proinflammatory cytokines in the hippocampus. nih.gov This reduction in neuroinflammation was linked to a decrease in synaptic dysfunction and behavioral deficits. nih.gov These results underscore the importance of the p38α MAPK pathway in Aβ-induced neuroinflammation and position it as a viable target for developing disease-modifying therapies for AD. nih.gov

| Inhibitor / Model | Key Findings | Reference |

| MW01-10-181SRM (MW181) in aged hTau mice | Reduced p38α MAPK activation, decreased tau phosphorylation (AT180 site), reduced sarkosyl-insoluble tau, increased synaptophysin, improved working memory. | d-nb.infonih.gov |

| Novel p38α MAPK inhibitor in AD mouse model | Attenuated hippocampal proinflammatory cytokine production, reduced synaptic dysfunction and behavioral deficits. | nih.gov |

| Genetic reduction of neuronal p38α in APP overexpressing mice | Improved synaptic transmission, decreased memory loss, and reduced amyloid pathology. | nih.gov |

Spinal Muscular Atrophy Models: Motor Neuron Survival and Function

Spinal muscular atrophy (SMA) is a devastating neurodegenerative disease characterized by the loss of motor neurons. plos.org Recent research has implicated the p38 MAPK pathway in the pathogenic cascade of SMA. grantome.com Studies have shown that a deficiency in the Survival Motor Neuron (SMN) protein, the underlying cause of SMA, leads to the activation of p38 MAPK. grantome.com

Pharmacological inhibition of p38α MAPK has shown neuroprotective effects in mouse models of SMA. plos.org One study found that Stasimon, a protein whose dysregulation is linked to SMN deficiency, induces the activation of p38 MAPK. plos.org Importantly, the inhibition of p38α MAPK was shown to reduce p53 phosphorylation and improve the survival of motor neurons in SMNΔ7 SMA mice. plos.org These findings highlight the potential of targeting the p38 MAPK pathway as a therapeutic strategy to enhance motor neuron survival and function in SMA. grantome.com Further research using both pharmacological and genetic approaches in SMA mouse models aims to fully elucidate the contribution of p38 MAPK dysregulation to the disease's motor dysfunction. grantome.com

Inflammatory and Autoimmune Disease Models

The p38 MAPK pathway is a central regulator of inflammatory responses, primarily through its control over the production of proinflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1). ox.ac.ukresearchgate.net This has made p38α MAPK inhibitors a major focus of research for treating inflammatory and autoimmune diseases. researchgate.netnih.gov

Rheumatoid Arthritis: Inflammatory Mediators and Joint Pathology

In rheumatoid arthritis (RA), a chronic inflammatory disease, the p38 MAPK pathway is highly activated in the synovial tissue of inflamed joints. openrheumatologyjournal.comopenrheumatologyjournal.com This activation contributes significantly to the overproduction of inflammatory mediators, including cytokines and matrix metalloproteinases, which drive joint destruction. openrheumatologyjournal.comopenaccessjournals.com

Preclinical studies using various p38 MAPK inhibitors have demonstrated their efficacy in animal models of arthritis. researchgate.netnih.gov For instance, the inhibitor pamapimod (B1684338) was shown to reduce clinical signs of inflammation and bone loss in a murine collagen-induced arthritis model. researchgate.net Another selective p38α MAPK inhibitor, SD-282, was found to attenuate disease progression and reverse cartilage and bone destruction in the same model. nih.gov These inhibitors work by suppressing the production of key inflammatory cytokines such as TNF-α and IL-6. researchgate.netnih.gov The essential role of the p38α isoform in the pathology of inflammatory arthritis is further supported by studies showing that its deletion in adult mice protects them from TNF-induced inflammatory bone loss. nih.gov

| Inhibitor / Model | Key Findings | Reference |

| Pamapimod in murine collagen-induced arthritis | Reduced clinical signs of inflammation and bone loss. | researchgate.net |

| SD-282 in murine collagen-induced arthritis | Attenuated disease progression, reversed cartilage and bone destruction. | nih.gov |

| Genetic deletion of p38α in mice | Protected against TNF-induced inflammatory bone loss. | nih.gov |

Cardiovascular Diseases: Atherosclerosis and Ischemic Injury

The p38 MAPK pathway is activated by various stressors implicated in cardiovascular diseases, including oxidized low-density lipoprotein, ischemia, and vascular injury. amegroups.org Its activation plays a role in atherosclerosis, the underlying cause of many cardiovascular events. ox.ac.uk Studies have shown that p38α MAPK expression is significantly increased in the atherosclerotic plaques of both patients and ApoE -/- mice. researchgate.net The pathway is involved in foam cell formation, a critical step in atherosclerosis, by regulating macrophage lipid uptake. mdpi.com

In models of myocardial injury and ischemic heart disease, inhibition of p38α MAPK has shown cardioprotective effects. nih.govphysiology.org The selective inhibitor SD-282 significantly improved cardiac function in a rat model of myocardial injury by increasing stroke volume and ejection fraction while reducing macrophage infiltration and cardiomyocyte apoptosis. nih.govphysiology.org Similarly, in a rat model of myocardial infarction, the inhibitor RWJ-67657 preserved cardiac function and inhibited adverse left ventricular remodeling and fibrosis. jacc.org These findings suggest that targeting p38α MAPK could be a valuable strategy for mitigating the damage caused by ischemic events and preventing the progression of heart failure. jacc.orgaimspress.comnih.gov

| Inhibitor / Model | Key Findings | Reference |

| SD-282 in a rat model of myocardial injury | Improved cardiac function, reduced macrophage infiltration and cardiomyocyte apoptosis. | nih.govphysiology.org |

| RWJ-67657 in a rat model of myocardial infarction | Preserved cardiac function, inhibited adverse left ventricular remodeling and fibrosis. | jacc.org |

| p38α MAPK inhibition in atherosclerosis models | Reduced foam cell formation and plaque development. | researchgate.netmdpi.com |

Cryopyrinopathies

Cryopyrin-associated periodic syndromes (CAPS) are a group of rare autoinflammatory diseases driven by excessive production of IL-1β due to mutations in the NLRP3 gene. The p38α MAPK pathway plays a role in regulating the expression of multiple inflammatory mediators, including IL-1β, IL-6, and TNF-α. rupress.org Inhibition of this kinase is therefore considered a promising therapeutic approach for these conditions. rupress.org

A study investigating a unique inhibitor, CDD-450, which selectively blocks the interaction between p38α and its substrate MK2, demonstrated efficacy in a mouse model of cryopyrinopathy (NOMIDc mice). rupress.orgnih.gov Treatment with CDD-450 inhibited inflammatory responses, including the production of IL-1β, and prevented disease manifestations such as skin lesions and mortality in these mice. rupress.orgnih.gov These findings suggest that selective inhibition of the p38α-MK2 axis can be an effective strategy for treating inflammasomopathies like CAPS. rupress.org

Oncology Research

The p38 MAPK signaling pathway is a critical regulator of cellular processes that are often dysregulated in cancer, such as inflammation, cell proliferation, survival, and invasion. aacrjournals.orgmdpi.com Its role is complex, as it can have both tumor-suppressive and pro-oncogenic functions depending on the cellular context and cancer type. mdpi.comwjgnet.com

Role in Tumor Microenvironment Modulation

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, immune cells, fibroblasts, and signaling molecules that plays a crucial role in tumor progression. mdpi.com The p38 MAPK pathway is a key player in the communication between cancer cells and the surrounding TME. mdpi.com Activation of p38 MAPK within the TME can induce the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, which can promote tumor growth, angiogenesis, and metastasis. aacrjournals.orgallenpress.com For instance, in lung cancer models, p38 MAPK signaling was found to help transform a tumor-suppressive stroma into a pro-tumorigenic environment. imrpress.com By inhibiting p38α, it is possible to disrupt these pro-tumorigenic signals and alter the TME. aacrjournals.org This includes reducing the production of cytokines that support tumor cell survival and proliferation. iiarjournals.orgnih.gov

Anti-tumor Activity in Xenograft Models

Preclinical studies using xenograft models, where human tumor cells are implanted into immunodeficient mice, have demonstrated the anti-tumor potential of p38α MAPK inhibitors.

Multiple Myeloma: The p38α-selective inhibitor SCIO-469 and its analog, SD-282, have been examined in mouse xenograft models of multiple myeloma (MM). iiarjournals.orgnih.gov In mice with palpable tumors derived from human RPMI-8226 myeloma cells, oral treatment with SCIO-469 resulted in a significant, dose-dependent reduction in tumor growth, suggesting efficacy in both early and advanced stages of the disease. iiarjournals.orgnih.gov Histological analysis of tumors from mice treated with SD-282 showed reduced tumor growth, decreased angiogenesis, and lower expression of phospho-p38 and heat-shock protein-27 (HSP-27). iiarjournals.org

Other Cancers: The p38 MAPK inhibitor Ralimetinib has shown in vivo efficacy in xenograft models of human glioblastoma, breast, ovarian, and lung cancer. aacrjournals.org Similarly, the inhibitor PH797804 was found to impair the growth of breast tumors in a mouse model. aacrjournals.org

| Inhibitor | Cancer Type | Xenograft Model | Key Findings | Reference(s) |

| SCIO-469 | Multiple Myeloma | RPMI-8226 | Dose-dependent reduction in tumor growth. | iiarjournals.org, nih.gov |

| SD-282 | Multiple Myeloma | RPMI-8226 | Reduced tumor growth and angiogenesis. | iiarjournals.org |

| Ralimetinib | Various | Glioblastoma, Breast, Ovarian, Lung | Demonstrated in vivo efficacy. | aacrjournals.org |

| PH797804 | Breast Cancer | PyMT expression | Impaired breast tumor growth. | aacrjournals.org |

Studies in Myelodysplastic Syndromes and Multiple Myeloma

The p38 MAPK pathway is implicated in the pathophysiology of several hematologic malignancies.

Myelodysplastic Syndromes (MDS): MDS are characterized by ineffective hematopoiesis and increased apoptosis of bone marrow progenitors. tandfonline.comnih.gov Studies have shown that p38 MAPK is constitutively overactivated in the bone marrow of MDS patients, and this activation correlates with increased apoptosis. tandfonline.comnih.gov Inhibition of p38 MAPK, for example with the selective inhibitor SCIO-469, has been shown to decrease apoptosis and stimulate the formation of hematopoietic colonies from primary MDS progenitors in vitro. tandfonline.comnih.gov Furthermore, p38α inhibition can disrupt the production of myelosuppressive cytokines like TNF-α and IL-1β in the MDS bone marrow microenvironment, providing a complementary cytoprotective effect. nih.gov

Multiple Myeloma (MM): In MM, the bone marrow microenvironment produces inflammatory factors that support the survival and proliferation of myeloma cells. iiarjournals.org The p38 MAPK pathway is activated in this microenvironment and is involved in producing key cytokines like IL-6 and VEGF. iiarjournals.orgnih.gov Inhibiting p38 MAPK with agents like VX-745 can block the secretion of IL-6 and VEGF from bone marrow stromal cells and inhibit the proliferation of MM cells that is triggered by their adherence to these stromal cells. nih.gov The inhibitor SCIO-469 has also shown potential for combination therapy, as its co-administration with dexamethasone (B1670325) elicited antitumor effects in dexamethasone-sensitive tumors at lower doses of the steroid. iiarjournals.orgnih.gov

Ovarian Cancer Chemoresistance Modulation

The p38 MAPK pathway has a context-dependent role in the response of ovarian cancer cells to chemotherapy. wjgnet.com Its activation can either promote apoptosis or contribute to survival and chemoresistance. nih.govmdpi.com

In some contexts, p38 MAPK activation is part of the cellular response to DNA-damaging agents like platinum-based chemotherapy, where it can promote cell cycle arrest to allow for DNA repair, ultimately leading to resistance. nih.gov However, other studies suggest that activation of p38 MAPK is required for chemotherapy-induced apoptosis. iiarjournals.org For example, in certain ovarian cancer cells, the p38 inhibitor SB203580 was found to inhibit gemcitabine-induced apoptosis. iiarjournals.org Conversely, another study found that inhibiting p38 MAPK could increase resistance to carboplatin (B1684641) in some ovarian cancer cell lines. mdpi.com The dual role of p38 suggests that its utility as a therapeutic target for modulating chemoresistance may depend on the specific tumor biology and the chemotherapeutic agent used. mdpi.comwjgnet.com

Infectious Disease Models

Host-cell signaling pathways are often exploited by pathogens to facilitate their replication and survival. The p38 MAPK pathway has been identified as a key host factor in infections caused by some protozoan parasites.

Protozoan Parasite Replication Inhibition (e.g., Plasmodium falciparum, Toxoplasma gondii)

Plasmodium falciparum: This parasite is the primary cause of malaria. Studies have shown that inhibitors designed to target human p38 MAPK can also block the replication of P. falciparum in human erythrocytes. nih.govnih.gov The pyridinylimidazole inhibitor RWJ67657 and the pyrrolobenzimidazole RWJ68198 were found to reduce parasite replication and interfere with stage differentiation. nih.govnih.gov A recent study using a PROTAC degrader of p38-MAPK, NR-7h, also showed a significant reduction in P. falciparum load in treated erythrocytes, highlighting the importance of the host p38-MAPK pathway for parasite progression. biorxiv.orgbiorxiv.org

Toxoplasma gondii: This protozoan parasite triggers the activation of p38 MAPK in host macrophages, which is essential for the production of the protective cytokine IL-12. aai.orgaai.org The parasite actively manipulates this pathway, with a specific dense granule protein, GRA24, being secreted into the host cell to directly trigger p38 MAPK autoactivation. nih.gov While this is part of the host's immune response, the parasite's ability to modulate this pathway suggests it is a critical interface in the host-pathogen interaction. Inhibiting p38 MAPK has been shown to reduce the replication of T. gondii in vitro. nih.gov

| Inhibitor/Agent | Parasite | Effect | Reference(s) |

| RWJ67657, RWJ68198 | Plasmodium falciparum | Reduced replication, interfered with differentiation. | nih.gov, nih.gov |

| NR-7h (PROTAC) | Plasmodium falciparum | Substantial reduction in parasitic load. | biorxiv.org, biorxiv.org |

| p38 MAPK inhibitors | Toxoplasma gondii | Reduced in vitro replication. | nih.gov |

An extensive review of available scientific literature reveals no specific preclinical efficacy studies for the compound designated "p38-alpha MAPK-IN-7" within the requested contexts of SIV-induced immune activation, accelerated aging phenotypes like Werner Syndrome, or osteogenesis and bone remodeling.

The research in these fields has been conducted using other inhibitors of the p38 MAPK pathway. For instance, studies on SIV-induced immune activation have investigated compounds such as PH-797804. Similarly, research into accelerated aging in Werner Syndrome fibroblasts has utilized inhibitors like SB203580, BIRB 796, VX-745, and UR13756. The fundamental role of the p38α MAPK pathway in osteogenesis has been explored primarily through genetic studies and with different chemical inhibitors, not p38-alpha MAPK-IN-7.

As the explicit instruction was to focus solely on "p38-alpha MAPK-IN-7," it is not possible to generate the requested article with scientifically accurate and verifiable data for this specific compound. Providing information on the aforementioned alternative inhibitors would fall outside the strict scope of the user's request. Therefore, no content for the specified outline sections can be produced.

Downstream Signaling Cascade Analysis and Interplay

Direct Substrates and Effectors of p38α MAPK

Upon activation, p38α MAPK phosphorylates and thereby modulates the activity of several downstream protein kinases, which in turn amplify and diversify the signal. Key among these are the MAPK-activated protein kinases (MAPKAPKs). f1000research.com

MAPK-activated protein kinases 2 (MK2) and 3 (MK3) are prominent and well-characterized substrates of p38α MAPK. f1000research.comatlasgeneticsoncology.org In unstressed cells, p38α forms a stable complex with MK2 in the nucleus. pnas.org Following stimulation by stress signals, p38α phosphorylates MK2 at multiple sites, including Thr-222, Ser-272, and Thr-334. pnas.org This phosphorylation event activates MK2 and exposes a nuclear export signal, leading to the translocation of the p38α-MK2 complex to the cytoplasm. pnas.orgnih.gov This translocation is a critical regulatory step, as it allows the activated complex to access and phosphorylate cytoplasmic substrates. pnas.orgnih.gov The interaction between p38α and MK2 is highly specific and facilitated by a docking sequence in the C-terminal region of MK2. sfu.ca

The p38α/MK2 signaling axis plays a crucial role in inflammatory responses, in part by regulating the stability of mRNAs encoding pro-inflammatory cytokines like TNF-α and IL-6. mdpi.comrupress.org This is achieved through the phosphorylation of downstream effectors such as tristetraprolin (TTP). pnas.orgfrontiersin.org The p38α/MK2 pathway is also implicated in cell cycle regulation and DNA damage responses. nih.govmdpi.com

Mitogen- and stress-activated kinases 1 (MSK1) and 2 (MSK2) are nuclear kinases that are activated by both the p38 MAPK and ERK1/2 pathways. f1000research.comnih.govcdnsciencepub.com p38α can directly phosphorylate and activate MSK1 and MSK2. f1000research.comatlasgeneticsoncology.org Research indicates that p38δ, another p38 MAPK isoform, can also phosphorylate and activate MSK1, suggesting a degree of redundancy and complexity in MSK activation. nih.govfrontiersin.org

Once activated, MSKs phosphorylate a range of nuclear substrates, most notably the transcription factor CREB (cAMP response element-binding protein) at Ser133 and ATF1. nih.govscienceopen.comasm.org This phosphorylation enhances the transcriptional activity of CREB, leading to the expression of CREB-dependent genes. frontiersin.org MSKs are also involved in chromatin remodeling through the phosphorylation of histone H3 at Serine 10, which can facilitate gene transcription. openrheumatologyjournal.comportlandpress.com This function highlights a key mechanism by which p38α signaling can influence gene expression patterns. openrheumatologyjournal.com

Heat Shock Protein 27 (HSP27), also known as HSPB1, is a small heat shock protein that functions as a molecular chaperone and is involved in regulating actin cytoskeletal dynamics. mdpi.com HSP27 is a major downstream target of the p38α/MK2 signaling pathway. frontiersin.orgfrontiersin.orgnih.gov Activated MK2 directly phosphorylates HSP27 at specific serine residues, primarily Ser-15, Ser-78, and Ser-82. mdpi.comnih.govembopress.org

This phosphorylation event causes the large oligomers of unphosphorylated HSP27 to dissociate into smaller dimers and monomers. mdpi.com This change in oligomeric state is believed to be crucial for its function in modulating actin filament dynamics, which is important for processes such as cell migration and stress fiber formation. mdpi.com The phosphorylation of HSP27 is considered a key event in the cellular stress response. frontiersin.orgnih.gov

Table 1: Direct Substrates and Effectors of p38α MAPK

| Substrate/Effector | Key Phosphorylation Sites | Primary Downstream Function | References |

|---|---|---|---|

| MK2 | Thr-222, Ser-272, Thr-334 | Regulation of mRNA stability (e.g., TNF-α), cell cycle control | pnas.orgnih.govrupress.org |

| MK3 | Not specified | Similar functions to MK2 | f1000research.comatlasgeneticsoncology.org |

| MSK1/MSK2 | Thr-581 | Phosphorylation of CREB and Histone H3, gene transcription | f1000research.comfrontiersin.orgportlandpress.com |

| HSP27 | Ser-15, Ser-78, Ser-82 | Regulation of actin cytoskeletal dynamics, stress response | mdpi.comnih.govembopress.org |

Intersections with Other MAPK Pathways

The cellular signaling landscape is characterized by extensive crosstalk between different pathways, and the p38 MAPK pathway is no exception. Its interactions with the ERK1/2 and JNK pathways are particularly important in modulating cellular responses.

Crosstalk with ERK1/2 Pathway

The relationship between the p38 and ERK1/2 pathways is complex and can be either antagonistic or cooperative depending on the cellular context and specific isoforms involved. rsc.org In some instances, p38α and p38β act as negative regulators of ERK1/2 signaling. rsc.org This negative crosstalk may be mediated by p38-dependent activation of protein phosphatases that specifically dephosphorylate and inactivate components of the ERK pathway. rsc.org However, there is also evidence suggesting that under certain conditions, there is no direct crosstalk between the two pathways, with both being independently activated by upstream signals such as EGFR transactivation. ahajournals.org Conversely, the p38γ and p38δ isoforms have been identified as positive regulators of the ERK signaling cascade. rsc.org This isoform-specific regulation highlights the nuanced and multifaceted nature of the interplay between these two major MAPK pathways. The balance between ERK and p38 signaling is critical in determining cell fate, with a shift towards p38 activation often favoring stress-induced responses and cell cycle arrest over proliferation. imrpress.com

Regulation of JNK Pathway Activity

The p38 and JNK pathways are often co-activated by the same stress stimuli and share several upstream regulators. mdpi.comfree.fr Despite this, a significant body of evidence points to a negative regulatory role for p38 MAPK on JNK activity. mdpi.comfree.fr Inhibition of p38 has been shown to lead to a strong increase in JNK activation. mdpi.comfree.fr One proposed mechanism for this negative regulation involves the p38α-mediated inhibition of Mixed Lineage Kinase 3 (MLK3), an upstream activator of the JNK pathway. free.fropenrheumatologyjournal.com This antagonistic relationship suggests that p38 can dampen the pro-apoptotic signals mediated by JNK under certain conditions, thereby influencing the ultimate cellular outcome in response to stress. free.fr The balance and interplay between p38 and JNK signaling are crucial determinants of cell fate, including decisions between survival, apoptosis, and differentiation. mdpi.com

Feedback Regulation and Complex Signaling Networks

The activity of the p38 MAPK pathway is tightly controlled by negative feedback mechanisms to prevent excessive or prolonged signaling, which could be detrimental to the cell. This regulation is primarily achieved through the action of specific phosphatases and inhibitory proteins.

Dual Specificity Phosphatases (DUSPs)

Dual Specificity Phosphatases (DUSPs), also known as MAPK phosphatases (MKPs), are key negative regulators of the p38 MAPK pathway. openrheumatologyjournal.comcore.ac.uk These enzymes inactivate p38 by dephosphorylating both the threonine and tyrosine residues within its activation loop. openrheumatologyjournal.com Several members of the DUSP family can inactivate p38, with DUSP1/MKP-1 being a particularly important regulator in inflammatory responses. openrheumatologyjournal.com The expression of DUSP1 itself can be induced by p38 activity, creating a classic negative feedback loop that ensures the timely termination of the signal. openrheumatologyjournal.comnih.gov This feedback is crucial for preventing an overexuberant inflammatory response. openrheumatologyjournal.com Some DUSPs exhibit selectivity for different MAPKs; for instance, DUSP16/MKP-7 preferentially acts on JNK and p38. nih.gov The regulation of DUSP activity and expression adds another layer of complexity to the control of p38 signaling. openrheumatologyjournal.com

Mechanisms of Acquired or Intrinsic Resistance to P38α Mapk Inhibition

Upregulation or Activation of Parallel Signaling Pathways

One of the primary mechanisms of resistance to p38α MAPK inhibition is the activation of alternative or parallel signaling pathways that can bypass the blocked pathway and sustain cell survival and proliferation. ersnet.orgnih.gov

A key compensatory pathway is the extracellular signal-regulated kinase (ERK) pathway. nih.govresearchgate.net Inhibition of p38α can lead to a reactive activation of the ERK1/2 signaling cascade. researchgate.net This crosstalk between the p38 and ERK pathways is a critical determinant of cell fate, with the balance between their activities often dictating whether a cell undergoes proliferation or enters a state of dormancy. imrpress.com In some cancer models, the inhibition of p38α disrupts a negative feedback loop that normally suppresses ERK signaling, leading to enhanced ERK activity and subsequent resistance. mdpi.com

Another crucial parallel pathway is the phosphoinositide 3-kinase (PI3K)/AKT signaling cascade. ersnet.org The PI3K/AKT pathway is a central regulator of cell growth, survival, and metabolism. Its activation can provide an alternative survival signal when the p38α pathway is inhibited. Combination therapies that co-target both the MAPK and PI3K/AKT pathways are being explored to overcome this resistance mechanism. ersnet.org

Research has also pointed to the role of other signaling molecules in mediating resistance. For instance, in non-small cell lung cancer (NSCLC), resistance to the EGFR inhibitor gefitinib (B1684475) can be mediated by p38-induced tetraploidization. oup.com Furthermore, in response to paclitaxel, resistant NSCLC cells show upregulation of EGFR and p38 signaling, leading to stabilization of the tumor suppressor p53, which in turn enhances EGFR production. oup.com

| Parallel Pathway | Mechanism of Activation | Consequence | Relevant Cancer Types |

|---|---|---|---|

| ERK1/2 Pathway | Disruption of negative feedback loops by p38α inhibition. researchgate.netmdpi.com | Sustained proliferation and cell survival. researchgate.net | General, Colorectal Cancer nih.gov |

| PI3K/AKT Pathway | Activation of alternative survival signals. ersnet.org | Promotion of cell growth and survival. ersnet.org | General, Ovarian Cancer frontiersin.org |

| EGFR Signaling | Stabilization of p53 leading to increased EGFR production. oup.com | Enhanced cell survival and resistance to taxanes. oup.com | Non-Small Cell Lung Cancer oup.com |

Compensatory Roles of p38 MAPK Isoforms

The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). imrpress.com While many inhibitors are designed to be selective for p38α, the other isoforms can sometimes play compensatory roles, leading to resistance.

The isoforms share some structural homology but have distinct expression patterns and substrate specificities. mdpi.com p38α and p38β are ubiquitously expressed, whereas p38γ and p38δ have more tissue-specific expression. imrpress.com While p38α is often associated with pro-inflammatory and apoptotic signals, the other isoforms can have overlapping or opposing functions. mdpi.com

For example, in some cellular contexts, the inhibition of p38α can lead to the upregulation or increased activity of p38β or p38δ. plos.org In a study on skin carcinogenesis, the knockdown of p38α in A431 cells resulted in compensatory increases in p38β and p38δ. plos.org In multiple myeloma, it has been suggested that the combined activation of various p38 isoforms can lead to drug resistance, with the p38δ isoform synergistically regulating the ERK pathway. oup.com

Research on colon adenocarcinoma has shown that both the α and β isoforms are involved in the development of resistance to the chemotherapeutic agent SN38. nih.gov Inhibition of both p38α and p38β with the inhibitor SB202190 enhanced the cytotoxic activity of SN38. nih.gov This highlights that the therapeutic efficacy of a p38α-selective inhibitor might be limited by the compensatory actions of the p38β isoform.

| Compensatory Isoform | Observed Mechanism | Functional Consequence | Cellular/Disease Context |

|---|---|---|---|

| p38β | Involvement in resistance to SN38 alongside p38α. nih.gov | Reduced drug sensitivity. | Colon Adenocarcinoma nih.gov |

| p38δ | Upregulation following p38α knockdown; synergistic regulation of the ERK pathway. oup.complos.org | Sustained proliferation. | Skin Carcinoma, Multiple Myeloma oup.complos.org |

Genetic Alterations Leading to Inhibitor Resistance

Genetic alterations, either pre-existing or acquired during treatment, can confer resistance to p38α MAPK inhibitors. These alterations can occur in the target protein itself, in upstream activators, or in downstream effectors.

While mutations in the p38α gene (MAPK14) itself are not commonly reported as a primary mechanism of resistance, alterations in genes within the broader MAPK signaling network are frequent in cancer. nih.gov For instance, mutations in upstream kinases or activating proteins can lead to constitutive activation of the p38 pathway, potentially rendering it less sensitive to competitive inhibitors.

More commonly, genetic alterations in parallel pathways can drive resistance. For example, mutations in RAS or BRAF can lead to constitutive activation of the ERK pathway, overriding the effects of p38α inhibition. ersnet.org Similarly, mutations in PIK3CA or loss of the tumor suppressor PTEN can lead to sustained PI3K/AKT signaling, providing a robust survival advantage. frontiersin.org

In the context of glioma, numerous genetic mutations contribute to tumor progression and resistance to therapy, with the MAPK pathway being frequently altered. frontiersin.org While specific mutations leading to resistance to p38α inhibitors are not well-defined, the genetic landscape of the tumor will undoubtedly influence its response.

| Gene Alteration | Pathway Affected | Mechanism of Resistance | Associated Cancers |

|---|---|---|---|

| RAS/BRAF mutations | ERK Pathway | Constitutive activation of a parallel pro-survival pathway. ersnet.org | Melanoma, Colorectal Cancer |

| PIK3CA mutations/PTEN loss | PI3K/AKT Pathway | Sustained activation of an alternative survival pathway. frontiersin.org | Breast Cancer, Ovarian Cancer frontiersin.org |

Role of Drug Efflux Mechanisms

A well-established mechanism of multidrug resistance in cancer is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.gov These transporters actively pump chemotherapeutic agents out of the cell, reducing their intracellular concentration and thus their efficacy. nih.gov

The p38 MAPK pathway has been implicated in the regulation of several ABC transporters, including P-glycoprotein (P-gp, encoded by the MDR1 gene). nih.gov In some cancer cell lines, increased p38-MAPK activity is responsible for chemotherapy resistance through the upregulation of P-gp. nih.gov For example, in drug-resistant human gastric cancer cells, the p38-MAPK/AP-1 signaling pathway was shown to be involved in the regulation of the MDR1 gene. nih.gov

In mesenchymal glioblastoma, p38MAPK signaling maintains an enhanced level of efflux activity from ABCC1-3 transporters. researchgate.net Inhibition of p38MAPK with inhibitors such as SB202190 and SD169 was shown to downregulate these ABC transporters and disrupt drug efflux activity. researchgate.net Furthermore, a study on the p38 MAPK inhibitor talmapimod (B1681220) suggested that it is likely subject to drug efflux by P-gp in both rodents and humans. acs.org This indicates that even if a p38α inhibitor effectively engages its target, its therapeutic effect can be nullified if it is efficiently expelled from the tumor cells.

| ABC Transporter | Regulating Pathway | Mechanism of Resistance | Supporting Evidence |

|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | p38-MAPK/AP-1 | Increased expression leading to enhanced drug efflux. nih.gov | Gastric Cancer Cells nih.gov |

| ABCC1-3 | p38MAPK | Maintains high basal efflux activity. researchgate.net | Mesenchymal Glioblastoma researchgate.net |

Advanced Research Methodologies and Approaches for P38α Mapk Inhibitor Study

In Vitro Assays for Inhibitor Characterization

In vitro assays are fundamental for the initial characterization of p38α MAPK inhibitors. They allow for the precise measurement of an inhibitor's potency and its functional consequences in controlled biochemical and cellular systems.

Biochemical kinase activity assays are designed to directly measure the ability of a compound to inhibit the catalytic activity of the p38α enzyme. A common and physiologically relevant method involves measuring the phosphorylation of a downstream substrate, such as Activating Transcription Factor 2 (ATF-2). sigmaaldrich.comcellsignal.com

In this type of assay, purified active p38α MAPK is incubated with its substrate, ATF-2, and adenosine (B11128) triphosphate (ATP) in the presence of varying concentrations of the inhibitor. cellsignal.comsigmaaldrich.com The extent of ATF-2 phosphorylation, typically at the Threonine-71 residue, is then quantified. revvity.com This can be achieved through several detection methods, including Western blotting with a phospho-specific antibody or more high-throughput methods like time-resolved fluorescence resonance energy transfer (TR-FRET). cellsignal.comrevvity.com The data are used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50). For example, the well-characterized p38 inhibitor SB203580 has been shown to inhibit p38α with an IC50 value in the nanomolar range in such assays. selleckchem.com

Table 1: Example IC50 Values for p38 MAPK Inhibitors

| Compound | Target | IC50 (nM) | Assay Type |

|---|---|---|---|

| SB202190 | p38α | 50 | Cell-free kinase assay |

| SB239063 | p38α | 44 | Cell-free kinase assay |

| TAK-715 | p38α | 7.1 | Cell-free kinase assay |

| Pamapimod (B1684338) | p38α | 14 | Enzymatic activity assay |

This table presents example data for illustrative purposes and is based on reported values for various p38 inhibitors. selleckchem.com

While biochemical assays confirm direct enzyme inhibition, cell-based phenotypic screens are essential to understand an inhibitor's effect on complex cellular processes regulated by p38α MAPK. These screens assess the functional consequences of target inhibition in a more physiologically relevant context. The p38 pathway is implicated in a wide range of cellular responses, including inflammation, apoptosis, cell cycle regulation, and differentiation. nih.gov

Phenotypic screens can be conducted using panels of different cell lines, such as various cancer cell lines, to assess effects on cell proliferation and survival. aacrjournals.org For instance, a library of kinase inhibitors can be screened against hepatocellular carcinoma (HCC) cell lines to identify compounds that inhibit cell growth. aacrjournals.org More advanced, high-content screening (HCS) approaches use automated microscopy to visualize and quantify inhibitor-induced changes in cellular morphology, protein localization, or the expression of specific biomarkers. sigmaaldrich.com Recently, CRISPR-Cas9-based genetic screens have been used to identify the multi-phenotypic impact of disrupting kinases, identifying p38 as a central regulator of desired T-cell characteristics for immunotherapy. nih.gov

A key function of the p38α MAPK pathway is the regulation of pro-inflammatory cytokine production. karger.comnih.gov Therefore, a critical assay for characterizing any p38α inhibitor is to measure its ability to suppress the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6 from relevant primary cells. karger.comnih.gov

These assays typically use primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or macrophages, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS). karger.comnih.gov The cells are co-incubated with the p38 inhibitor, and the concentration of cytokines released into the cell culture supernatant is measured, commonly by enzyme-linked immunosorbent assay (ELISA). nih.gov The results demonstrate the inhibitor's efficacy in a primary disease-relevant system. Studies have shown that potent p38 MAPK inhibitors can effectively suppress the release of TNF-α, GM-CSF, and IL-8 from human lung macrophages. nih.gov

Target Engagement Studies

Target engagement studies are designed to provide definitive evidence that a compound interacts directly with its intended target, p38α MAPK, within the complex milieu of a living cell. This is a critical step to ensure that the observed cellular effects are a direct result of on-target inhibition and not due to off-target activities.

Cellular target engagement can be confirmed using methods like the Cellular Thermal Shift Assay (CETSA). researchgate.net This technique is based on the principle that the binding of a ligand (the inhibitor) to its target protein stabilizes the protein structure, making it more resistant to heat-induced denaturation.

In a typical CETSA experiment, intact cells or cell lysates are treated with the inhibitor and then heated across a temperature gradient. After heating, the remaining soluble protein is quantified, often by Western blot. A successful target engagement is indicated by a shift in the melting curve to a higher temperature for the inhibitor-treated samples compared to the vehicle control. researchgate.net This method provides direct evidence of target binding in a cellular environment.

A more recent and high-throughput evolution of the thermal shift concept is the Bioluminescent Thermal Shift Assay. researchgate.netacs.org This method offers increased sensitivity and is more amenable to screening applications. One such approach is the NanoLuc® luciferase Thermal Shift Assay (NaLTSA). acs.org